molecular formula C25H29N5O3 B6565341 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946258-26-0

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B6565341
CAS No.: 946258-26-0
M. Wt: 447.5 g/mol
InChI Key: KZFMAZSYOUREDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine features a pyrimidin-4-amine core with three key structural elements:

6-Methyl group on the pyrimidine ring.

Piperazine moiety substituted at position 2 of the pyrimidine, modified with a 2,3-dimethoxybenzoyl group.

N-(4-methylphenyl) substituent at position 4 of the pyrimidine.

This structure is designed to optimize interactions with biological targets, likely kinases or receptors, where the benzoyl-piperazine group enhances solubility and binding affinity, while the 4-methylphenyl group contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-17-8-10-19(11-9-17)27-22-16-18(2)26-25(28-22)30-14-12-29(13-15-30)24(31)20-6-5-7-21(32-3)23(20)33-4/h5-11,16H,12-15H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFMAZSYOUREDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Yields : Piperazine-linked pyrimidin-4-amine derivatives (e.g., G868 series) are synthesized in moderate yields (72–79%), comparable to oxazolo-pyrimidines (71–77%) .

Solubility Challenges : The target compound’s dimethoxybenzoyl group improves aqueous solubility over sulfonyl analogs, as evidenced by lower logP (~4.5 vs. 5.7 for G868-1153) .

Thermal Stability : Melting points for pyrimidin-4-amine derivatives (unreported for the target compound) are expected to be lower than oxazolo-pyrimidines (192–291°C), suggesting flexibility in formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.